molecular formula C6H4BrClN2O2 B2536852 6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid CAS No. 2010955-37-8

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid

Cat. No.: B2536852
CAS No.: 2010955-37-8
M. Wt: 251.46
InChI Key: QYXCAQRTYHVEOO-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridines family. It has a CAS Number of 2010955-37-8, a molecular weight of 251.47, and its IUPAC name is 6-amino-5-bromo-3-chloropicolinic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H4BrClN2O2 . The InChI Code for this compound is 1S/C6H4BrClN2O2/c7-2-1-3 (8)4 (6 (11)12)10-5 (2)9/h1H, (H2,9,10) (H,11,12) and the InChI Key is QYXCAQRTYHVEOO-UHFFFAOYSA-N .

Scientific Research Applications

Liquid-Liquid Extraction of Carboxylic Acids

Carboxylic acids, including pyridine carboxylic acid derivatives, play a crucial role in bio-based plastics production from organic acids. Liquid-liquid extraction (LLX) technologies have been developed for the recovery of carboxylic acids from aqueous streams, highlighting the relevance of these compounds in sustainable material synthesis (Sprakel & Schuur, 2019).

Antimicrobial and Antioxidant Activities

Chlorogenic Acid (CGA), a phenolic carboxylic acid derivative, demonstrates significant antimicrobial and antioxidant activities. Its applications in enhancing health through dietary supplements suggest the potential health benefits and therapeutic roles of related carboxylic acid derivatives, including those of pyridine carboxylic acids (Naveed et al., 2018).

Peptide Studies

The paramagnetic amino acid TOAC, used in peptide studies, showcases the integration of carboxylic acid derivatives in analyzing peptide structure and dynamics. This application underscores the utility of carboxylic acids in biophysical and biochemical research, particularly in understanding peptide interactions and conformations (Schreier et al., 2012).

Biocatalyst Inhibition

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for biofuel production. Research into the mechanisms by which carboxylic acids inhibit microbes like Escherichia coli and Saccharomyces cerevisiae can inform strategies to enhance microbial tolerance and biofuel yield (Jarboe et al., 2013).

Synthesis and Transformations

The synthesis and transformation of β-amino acid derivatives using metathesis reactions illustrate the chemical versatility of carboxylic acid derivatives. Such synthetic approaches enable the creation of novel compounds with potential applications in drug research and development (Kiss et al., 2018).

Safety and Hazards

The safety information for 6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid indicates that it has hazard statements H301 - H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-amino-5-bromo-3-chloropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)4(6(11)12)10-5(2)9/h1H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCAQRTYHVEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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